molecular formula C15H15N3O2 B5864459 N'-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B5864459
M. Wt: 269.30 g/mol
InChI Key: QAAXOINAGUJFJV-UHFFFAOYSA-N
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Description

N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboximidamide group and a 3,4-dimethylphenyl carbonyl group, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves the reaction of 3,4-dimethylbenzoic acid with pyridine-3-carboximidamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl-oxy linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide include:

  • N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide
  • N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-2-carboximidamide

Uniqueness

What sets N’-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide apart is its specific substitution pattern and the presence of both a carboximidamide and a 3,4-dimethylphenyl carbonyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research .

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-5-6-12(8-11(10)2)15(19)20-18-14(16)13-4-3-7-17-9-13/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAXOINAGUJFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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